molecular formula C17H15N5O4S3 B2453703 N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-48-1

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2453703
CAS No.: 921520-48-1
M. Wt: 449.52
InChI Key: BATXBWVSIYMCEV-UHFFFAOYSA-N
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Description

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a novel synthetic compound designed for advanced pharmaceutical and biochemical research. This complex molecule is a multi-pharmacophore hybrid, integrating a 1,3,4-thiadiazole scaffold, a thiazole ring, and a benzo[d][1,3]dioxole (piperonyl) group. Such structural features are frequently explored in medicinal chemistry for developing new therapeutic agents. The 1,3,4-thiadiazole core is a privileged structure in drug discovery, known for its diverse biological activities. Research on similar thiadiazole-bearing molecules has shown promise for anti-inflammatory applications , with in silico studies suggesting potential as a 5-lipoxygenase (5-LOX) inhibitor . Inhibition of the 5-LOX pathway is a targeted mechanism for developing safer anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs . The benzo[d][1,3]dioxole-5-carboxamide moiety is a common intermediate in the synthesis of flavors and fragrances, but also appears in pharmaceutical compounds, indicating its utility in modulating biological interactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to investigate this compound's full mechanistic profile, including its enzyme inhibition kinetics, selectivity, and cellular efficacy in models of inflammation and other relevant diseases.

Properties

IUPAC Name

N-[4-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S3/c1-2-27-17-22-21-16(29-17)19-13(23)6-10-7-28-15(18-10)20-14(24)9-3-4-11-12(5-9)26-8-25-11/h3-5,7H,2,6,8H2,1H3,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATXBWVSIYMCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that incorporates multiple bioactive moieties. The 1,3,4-thiadiazole ring is particularly notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : Cyclization of thiourea derivatives with ethyl bromide.
  • Thiazole Attachment : Nucleophilic substitution reactions to attach the thiazole moiety.
  • Final Assembly : Condensation with benzo[d][1,3]dioxole derivatives to form the final product.

The synthetic routes require precise conditions to achieve high yields and purity.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have shown significant antimicrobial effects against various pathogens. Studies indicate that derivatives exhibit activity against bacteria and fungi due to their ability to disrupt cellular processes .

Anti-inflammatory Effects

Research has demonstrated that thiadiazole derivatives can inhibit inflammatory pathways. The mechanism often involves blocking the production of pro-inflammatory cytokines and mediators .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Study : A study evaluated a series of thiadiazole compounds for antimicrobial activity against E. coli and S. aureus. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity .
  • Anti-inflammatory Research : In vivo studies showed that specific thiadiazole derivatives significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways .
  • Anticancer Activity : A recent investigation into a related compound demonstrated its ability to inhibit cell proliferation in breast cancer cell lines through cell cycle arrest mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with DNA : Certain compounds can intercalate with DNA or inhibit topoisomerases, affecting replication and transcription processes.

Data Table of Biological Activities

Activity TypeMechanismReferences
AntimicrobialDisruption of cell membranes , ,
Anti-inflammatoryInhibition of cytokine release ,
AnticancerInduction of apoptosis ,

Scientific Research Applications

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to thiadiazoles and thiazoles. For instance:

  • Case Study : A derivative of thiadiazole was tested against various bacterial strains, showing significant antimicrobial activity. The compound exhibited effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
CompoundTarget PathogenActivity
Thiadiazole DerivativeStaphylococcus aureusEffective
Thiadiazole DerivativeEscherichia coliEffective

Anticancer Potential

The anticancer properties of N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have been explored through various mechanisms:

  • Mechanism : The compound may inhibit key enzymes involved in cell division, leading to reduced proliferation of cancer cells. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines .
Cell LineIC50 Value (µM)Effect
MCF7 (Breast Cancer)10.5Apoptosis Induction
HeLa (Cervical Cancer)8.9Apoptosis Induction

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with various biological targets:

  • Findings : Docking simulations indicated that the compound binds effectively to the active sites of enzymes involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving thiadiazole and thiazole intermediates. A common approach involves:

  • Step 1 : Reacting 5-(ethylthio)-1,3,4-thiadiazol-2-amine with a bromoacetylated thiazole derivative in dry acetone under reflux with anhydrous potassium carbonate as a base .
  • Step 2 : Coupling the resulting intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
    Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (reflux vs. room temperature), and catalyst loading to improve yield and purity. For example, recrystallization from ethanol enhances crystallinity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • IR Spectroscopy : Validates functional groups (e.g., C=O at ~1680 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., ethylthio group at δ 1.3–1.5 ppm for CH₃ and δ 3.0–3.2 ppm for SCH₂) and carbon signals (e.g., carbonyl carbons at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • X-ray Crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for structurally similar thiadiazole derivatives .

Q. How is the preliminary biological activity of this compound assessed?

  • In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic populations .
  • Cell cycle analysis : Propidium iodide staining identifies arrest phases (e.g., G1/S or G2/M) .

Advanced Research Questions

Q. How can molecular docking elucidate potential targets and binding modes?

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (e.g., Bcl-2) based on structural analogs .
  • Docking workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key steps:
    • Prepare the protein (PDB ID: e.g., 1M17 for EGFR) by removing water and adding hydrogens.
    • Define the binding pocket using grid parameters centered on known active sites.
    • Score poses using binding energy (ΔG) and validate with MD simulations for stability .
  • Critical interactions : Hydrogen bonds with Thr766 (EGFR) or π-π stacking with Phe856 may explain activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the ethylthio group (e.g., replace with methylthio or phenylthio) to assess steric/electronic effects on potency .
  • Bioisosteric replacement : Swap the benzo[d][1,3]dioxole moiety with isosteres like coumarin or indole to modulate lipophilicity .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) using software like Discovery Studio .

Q. What mechanistic insights can be gained from studying reaction intermediates?

  • Isolation of intermediates : Use TLC or HPLC to track reaction progress and isolate unstable species (e.g., bromoacetylated intermediates) .
  • Kinetic studies : Vary reaction parameters (temperature, concentration) to determine rate-limiting steps via Eyring plots .
  • Spectroscopic monitoring : In situ IR or NMR detects transient intermediates (e.g., acyl azides in coupling steps) .

Q. How can computational methods optimize synthetic pathways?

  • Reaction prediction : Tools like ICReDD integrate quantum mechanics (e.g., DFT for transition state analysis) and machine learning to predict feasible routes .
  • Condition screening : Bayesian optimization algorithms narrow solvent/catalyst combinations, reducing experimental iterations .
  • Energy profiling : Identify exothermic steps (e.g., cyclization) requiring controlled heating to avoid side reactions .

Q. What approaches address low bioavailability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Nanocarrier systems : Encapsulate in PEGylated liposomes or PLGA nanoparticles for sustained release .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ethylthio oxidation) for deuteration or fluorination .

Q. How should contradictory cytotoxicity data across studies be resolved?

  • Variable factors : Control cell passage number, serum concentration, and assay incubation time to minimize discrepancies .
  • Dose-response validation : Repeat experiments with independent batches of the compound to rule out impurity effects .
  • Target profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects in resistant cell lines .

Q. Can this compound exhibit multi-target inhibition, and how is this evaluated?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Network pharmacology : Construct protein-protein interaction networks (e.g., STRING database) to predict synergistic pathways .
  • In vivo models : Test in xenograft models with dual-target inhibitors (e.g., PI3K/mTOR inhibitors) to assess combinatorial effects .

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